
Methyl 5-hydroxy-4-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-4-oxohexanoate is an organic compound with the molecular formula C7H12O4 It is a derivative of hexanoic acid and contains both hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-4-oxohexanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 5-hydroxyhexanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the esterification of 5-hydroxy-4-oxohexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxyl group, resulting in the formation of 5-oxohexanoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding methyl 5-hydroxyhexanoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxohexanoic acid.
Reduction: Methyl 5-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-4-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4-oxohexanoate depends on its specific application. In chemical reactions, its functional groups (hydroxyl and keto) participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and other biomolecules, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Methyl 5-hydroxy-4-oxohexanoate can be compared to other similar compounds such as:
Methyl 5-oxohexanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl 5-hydroxyhexanoate: Lacks the keto group, affecting its oxidation and reduction behavior.
5-Hydroxy-4-oxohexanoic acid: Contains a carboxyl group instead of a methyl ester, influencing its solubility and reactivity.
The presence of both hydroxyl and keto groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
62859-29-4 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-oxohexanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)6(9)3-4-7(10)11-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
GFBVAYDBCPWAND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)

![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
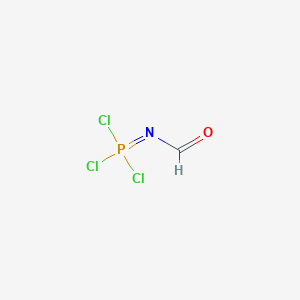
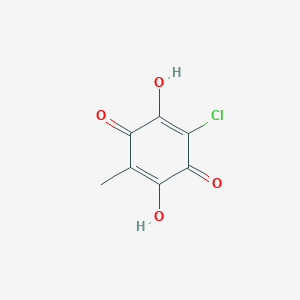
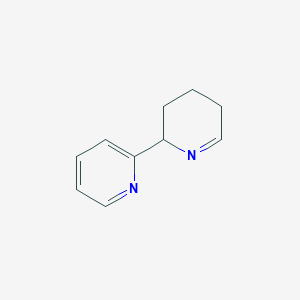


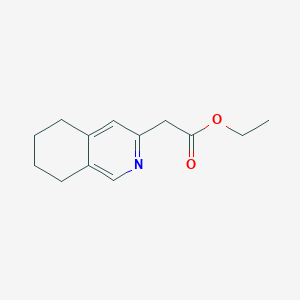
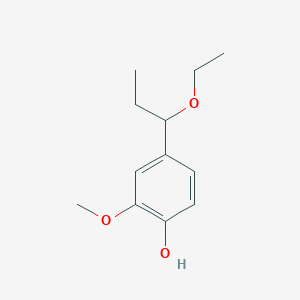


![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
